![molecular formula C10H16GeO B14255199 [4-(Trimethylgermyl)phenyl]methanol CAS No. 397248-80-5](/img/structure/B14255199.png)
[4-(Trimethylgermyl)phenyl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-(Trimethylgermyl)phenyl]methanol: is an organogermanium compound featuring a phenyl ring substituted with a trimethylgermyl group and a methanol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [4-(Trimethylgermyl)phenyl]methanol typically involves the reaction of 4-bromobenzyl alcohol with trimethylgermanium chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) under reflux conditions. The product is then purified using standard techniques such as column chromatography.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: [4-(Trimethylgermyl)phenyl]methanol can undergo oxidation reactions to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are commonly used.
Major Products:
Oxidation: 4-(Trimethylgermyl)benzaldehyde or 4-(Trimethylgermyl)benzoic acid.
Reduction: 4-(Trimethylgermyl)phenylmethane.
Substitution: Various substituted derivatives depending on the specific reaction.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: [4-(Trimethylgermyl)phenyl]methanol can be used as a ligand in organometallic catalysis, enhancing the reactivity and selectivity of metal catalysts.
Material Science: The compound can be incorporated into polymers to modify their properties, such as increasing thermal stability or altering electronic characteristics.
Biology and Medicine:
Drug Development: The unique properties of organogermanium compounds make them potential candidates for drug development, particularly in targeting specific biological pathways.
Biological Studies: The compound can be used in studies to understand the interaction of organogermanium compounds with biological systems.
Industry:
Electronics: this compound can be used in the production of semiconductors and other electronic materials due to its unique electronic properties.
Coatings: The compound can be used in the formulation of coatings that require specific chemical resistance or thermal stability.
Wirkmechanismus
The mechanism of action of [4-(Trimethylgermyl)phenyl]methanol involves its interaction with various molecular targets. In catalysis, the trimethylgermyl group can coordinate with metal centers, enhancing catalytic activity. In biological systems, the compound may interact with specific enzymes or receptors, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
[4-(Trimethylsilyl)phenyl]methanol: Similar in structure but with a silicon atom instead of germanium.
[4-(Trimethylstannyl)phenyl]methanol: Contains a tin atom instead of germanium.
Comparison:
Electronic Properties: Germanium-containing compounds often exhibit different electronic properties compared to their silicon or tin analogs, which can influence their reactivity and applications.
Reactivity: The presence of germanium can alter the reactivity of the compound in various chemical reactions, making [4-(Trimethylgermyl)phenyl]methanol unique in its behavior.
Eigenschaften
CAS-Nummer |
397248-80-5 |
|---|---|
Molekularformel |
C10H16GeO |
Molekulargewicht |
224.86 g/mol |
IUPAC-Name |
(4-trimethylgermylphenyl)methanol |
InChI |
InChI=1S/C10H16GeO/c1-11(2,3)10-6-4-9(8-12)5-7-10/h4-7,12H,8H2,1-3H3 |
InChI-Schlüssel |
UBTMEXHGJJMARP-UHFFFAOYSA-N |
Kanonische SMILES |
C[Ge](C)(C)C1=CC=C(C=C1)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


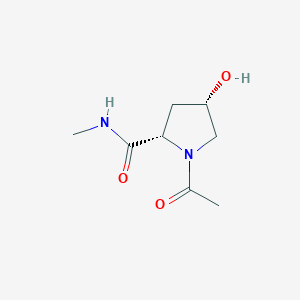
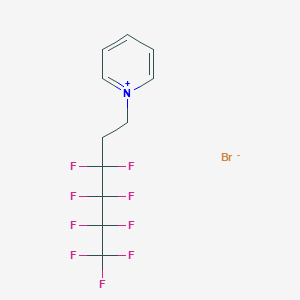
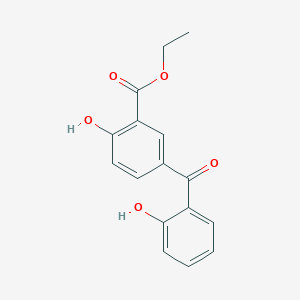
![(3S,4R)-3-[(1R)-1-[tert-butyl(dimethyl)silyl]oxyethyl]-4-[(1R)-2-oxo-3-(pyridin-4-ylmethylidene)cyclohexyl]azetidin-2-one](/img/structure/B14255134.png)
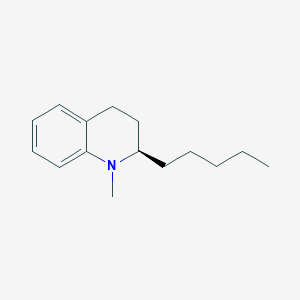
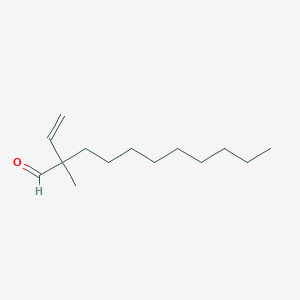
![N,N'-(1,5,5-Trimethylbicyclo[2.2.1]heptane-2,2-diyl)diacetamide](/img/structure/B14255159.png)
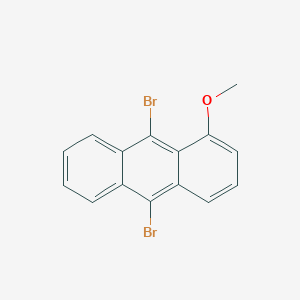
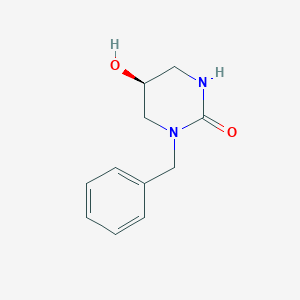
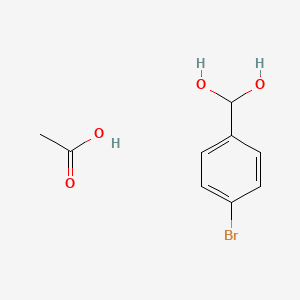
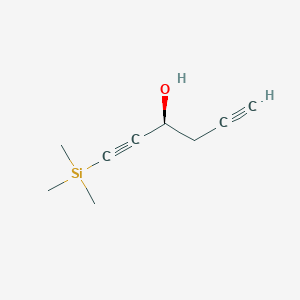
![5-[(3-Phenylacryloyl)oxy]benzene-1,3-dicarboxylic acid](/img/structure/B14255184.png)
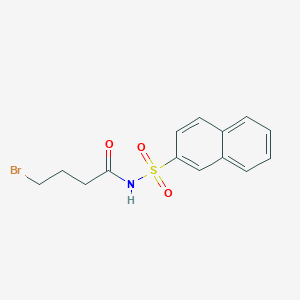
![(4-methylphenyl)-[(2S,3S)-3-phenyloxiran-2-yl]methanone](/img/structure/B14255195.png)
